molecular formula C17H16FN3O4 B8594890 N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide CAS No. 93670-44-1

N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide

Cat. No. B8594890
CAS RN: 93670-44-1
M. Wt: 345.32 g/mol
InChI Key: OLVHFTHXMQGFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H16FN3O4 and its molecular weight is 345.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93670-44-1

Product Name

N-(2,4-Dimethylphenyl)-2-(2-fluoroacetamido)-5-nitrobenzamide

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-fluoroacetyl)amino]-5-nitrobenzamide

InChI

InChI=1S/C17H16FN3O4/c1-10-3-5-14(11(2)7-10)20-17(23)13-8-12(21(24)25)4-6-15(13)19-16(22)9-18/h3-8H,9H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

OLVHFTHXMQGFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g of N-(2-amino-5-nitrobenzoyl)-2,4-dimethylaniline and 2.36 g of pyridine are dissolved in 50 ml of tetrahydrofuran, and 2.18 g of fluoracetyl chloride are added dropwise thereto under ice-cooling. The mixture is then stirred at room temperature for 5 hours. The mixture is concentrated under reduced pressure to remove tetrahydrofuran, and 100 ml of water are added to the residue. Crystalline precipitates are collected by filtration and recrystallized from a mixture of dimethylformamide and ethanol (1:2). 4.3 g of N-(2-fluoroacetamido-5-nitrobenzoyl)-2,4-dimethylaniline are obtained as colorless needles.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

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